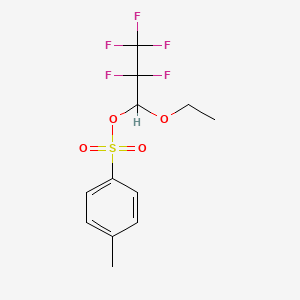
N,N'-Dibenzylphosphorodiamidic fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dibenzylphosphorodiamidic fluoride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two benzyl groups, two amide groups, and a fluoride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dibenzylphosphorodiamidic fluoride typically involves the reaction of dibenzylphosphorodiamidic chloride with a fluoride source. One common method is to use tetrabutylammonium fluoride (TBAF) as the fluoride source. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the fluoride ion .
Industrial Production Methods
Industrial production of N,N’-Dibenzylphosphorodiamidic fluoride may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dibenzylphosphorodiamidic fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluoride ion can act as a nucleophile, replacing other leaving groups in organic molecules.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coordination reactions: The phosphorus atom can coordinate with metal ions, forming complexes.
Common Reagents and Conditions
Common reagents used in reactions with N,N’-Dibenzylphosphorodiamidic fluoride include:
Tetrabutylammonium fluoride (TBAF): Used for nucleophilic substitution reactions.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving N,N’-Dibenzylphosphorodiamidic fluoride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzylphosphorodiamidic compounds .
Applications De Recherche Scientifique
N,N’-Dibenzylphosphorodiamidic fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for introducing fluoride ions into molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fluorinated compounds and materials with unique properties
Mécanisme D'action
The mechanism of action of N,N’-Dibenzylphosphorodiamidic fluoride involves its ability to donate fluoride ions in chemical reactions. The fluoride ion can interact with various molecular targets, including enzymes and proteins, potentially altering their activity and function. The compound’s interactions with biological molecules are of particular interest in understanding its effects on cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N’-Dibenzylphosphorodiamidic fluoride include other organophosphorus compounds with fluoride ions, such as:
- N-fluoropyridinium salts
- N-fluoro-2-pyridone
- N-fluoro-alkylarenesulfonamides
Uniqueness
N,N’-Dibenzylphosphorodiamidic fluoride is unique due to its specific structure, which includes two benzyl groups and two amide groups bonded to a phosphorus atom. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
331-86-2 |
|---|---|
Formule moléculaire |
C14H16FN2OP |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
N-[(benzylamino)-fluorophosphoryl]-1-phenylmethanamine |
InChI |
InChI=1S/C14H16FN2OP/c15-19(18,16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) |
Clé InChI |
OKYJPMVMWCHFND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNP(=O)(NCC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)
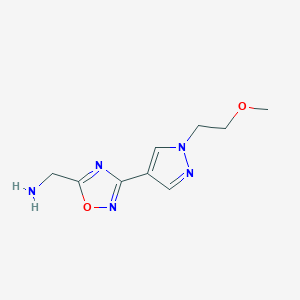
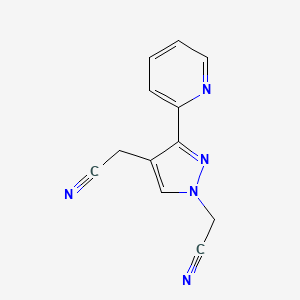

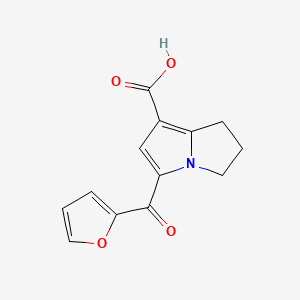
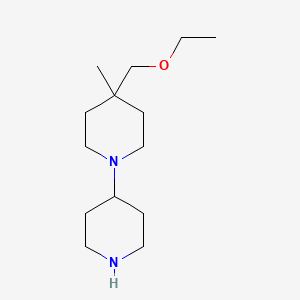

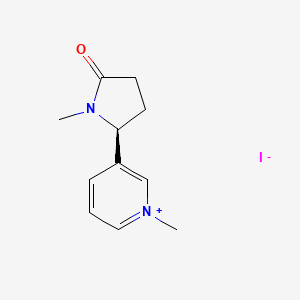

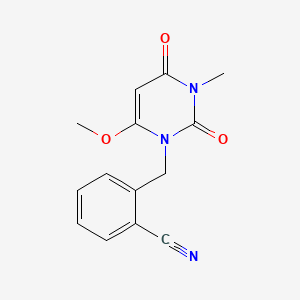
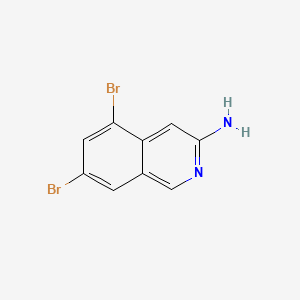
![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)
